molecular formula C10H15ClN6 B2520625 6-(1,4-diazepan-1-yl)-9H-purine trihydrochloride CAS No. 1803596-68-0

6-(1,4-diazepan-1-yl)-9H-purine trihydrochloride

Cat. No. B2520625
CAS RN: 1803596-68-0
M. Wt: 254.72 g/mol
InChI Key: BJIVECJHVCNTPA-UHFFFAOYSA-N
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Description

6-(1,4-diazepan-1-yl)-9H-purine trihydrochloride, also known as DZP, is a purine derivative that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of pyrimidinodiazepines aims to explore their biological activity by coupling with sugar moieties, given their known antiviral and anticancer properties. This approach is based on the formation of fused diazepine rings from the condensation of 1,2-diamine with 1,3-dicarbonyl compounds, highlighting the chemical versatility and potential therapeutic applications of diazepine derivatives (K. Srinivas et al., 2001).

Novel Syntheses of Purine Analogues

  • A novel synthesis of a ring-expanded purine and its nucleoside analogue, featuring the imidazo[4,5-e][1,3]diazepine ring skeleton, showcases the structural manipulation capabilities for creating purine analogues with potential biological activities. These synthesized compounds are anticipated to be planar and aromatic, as predicted by molecular modeling, suggesting applications in drug design (L. Wang et al., 1994).

Mechanism of Action

The mechanism of action of a compound usually refers to its biological activity. Without specific information on the biological activity of “6-(1,4-diazepan-1-yl)-9H-purine trihydrochloride”, it’s difficult to provide a detailed analysis .

Safety and Hazards

The safety and hazards of a compound are determined by its physical and chemical properties, as well as its reactivity. Without specific information on “6-(1,4-diazepan-1-yl)-9H-purine trihydrochloride”, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on a compound depend on its properties and potential applications. Without specific information on “6-(1,4-diazepan-1-yl)-9H-purine trihydrochloride”, it’s difficult to predict future research directions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(1,4-diazepan-1-yl)-9H-purine trihydrochloride involves the reaction of 1,4-diazepane with 9H-purine in the presence of hydrochloric acid to form the desired compound.", "Starting Materials": [ "1,4-diazepane", "9H-purine", "Hydrochloric acid" ], "Reaction": [ "Add 1,4-diazepane to a reaction flask", "Add 9H-purine to the reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to 80-90°C for 4-6 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated product", "Wash the product with cold water", "Dry the product under vacuum", "Recrystallize the product from water to obtain 6-(1,4-diazepan-1-yl)-9H-purine trihydrochloride" ] }

CAS RN

1803596-68-0

Molecular Formula

C10H15ClN6

Molecular Weight

254.72 g/mol

IUPAC Name

6-(1,4-diazepan-1-yl)-7H-purine;hydrochloride

InChI

InChI=1S/C10H14N6.ClH/c1-2-11-3-5-16(4-1)10-8-9(13-6-12-8)14-7-15-10;/h6-7,11H,1-5H2,(H,12,13,14,15);1H

InChI Key

BJIVECJHVCNTPA-UHFFFAOYSA-N

SMILES

C1CNCCN(C1)C2=NC=NC3=C2NC=N3.Cl.Cl.Cl

Canonical SMILES

C1CNCCN(C1)C2=NC=NC3=C2NC=N3.Cl

solubility

not available

Origin of Product

United States

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